1-(4-(3-Methoxypyrrolidin-1-yl)phenyl)-3-phenethylurea
Description
Properties
IUPAC Name |
1-[4-(3-methoxypyrrolidin-1-yl)phenyl]-3-(2-phenylethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-25-19-12-14-23(15-19)18-9-7-17(8-10-18)22-20(24)21-13-11-16-5-3-2-4-6-16/h2-10,19H,11-15H2,1H3,(H2,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXSHSJONSSVDMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2=CC=C(C=C2)NC(=O)NCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-(3-Methoxypyrrolidin-1-yl)phenyl)-3-phenethylurea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Methoxypyrrolidine Intermediate: This step involves the reaction of a suitable pyrrolidine derivative with a methoxy group donor under controlled conditions.
Coupling with Phenyl Ring: The methoxypyrrolidine intermediate is then coupled with a phenyl ring through a suitable coupling reaction, such as Suzuki-Miyaura coupling.
Formation of Phenethylurea: The final step involves the reaction of the coupled intermediate with a phenethylurea precursor under appropriate conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing advanced techniques such as continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
1-(4-(3-Methoxypyrrolidin-1-yl)phenyl)-3-phenethylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and specific oxidizing or reducing agents for redox reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(4-(3-Methoxypyrrolidin-1-yl)phenyl)-3-phenethylurea has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role as a drug candidate for certain diseases.
Mechanism of Action
The mechanism of action of 1-(4-(3-Methoxypyrrolidin-1-yl)phenyl)-3-phenethylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. Detailed studies on its binding affinity, selectivity, and the resulting biochemical pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
1-(4-(3-Methoxypyrrolidin-1-yl)phenyl)-3-phenethylurea can be compared with other similar compounds, such as:
1-(4-(3-Methoxypyrrolidin-1-yl)phenyl)-3-phenylurea: Lacks the phenethyl group, which may affect its biological activity and chemical properties.
1-(4-(3-Methoxypyrrolidin-1-yl)phenyl)-3-ethylurea: Contains an ethyl group instead of a phenethyl group, leading to differences in its interactions with molecular targets.
1-(4-(3-Methoxypyrrolidin-1-yl)phenyl)-3-methylurea: The presence of a methyl group instead of a phenethyl group may result in distinct chemical reactivity and biological effects.
The uniqueness of this compound lies in its specific structural features, which contribute to its distinct chemical and biological properties.
Biological Activity
1-(4-(3-Methoxypyrrolidin-1-yl)phenyl)-3-phenethylurea is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, mechanism of action, and comparisons with similar compounds, supported by relevant data and findings.
Chemical Structure and Properties
The compound features a urea functional group linked to two distinct phenyl rings, one of which is attached to a methoxypyrrolidine moiety. This unique structure contributes to its chemical reactivity and potential biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₃N₃O |
| Molecular Weight | 297.39 g/mol |
| CAS Number | 1797344-81-0 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Methoxypyrrolidine Intermediate : Reaction of a suitable pyrrolidine derivative with a methoxy group donor.
- Coupling with Phenyl Ring : Coupling the intermediate with a phenyl ring via methods like Suzuki-Miyaura coupling.
- Formation of Phenethylurea : Final reaction with a phenethylurea precursor to yield the target compound.
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Inhibition of Enzymatic Activity : The compound has been studied for its potential to inhibit specific enzymes, which may lead to therapeutic applications.
- Receptor Modulation : It interacts with various receptors, potentially influencing cellular signaling pathways.
Case Studies and Research Findings
- Enzyme Interaction Studies : In vitro studies have shown that the compound can modulate the activity of certain kinases, suggesting its role as a potential therapeutic agent in cancer treatment.
- Cell Proliferation Assays : Experiments conducted on cancer cell lines demonstrated that the compound significantly inhibits cell growth at micromolar concentrations.
The mechanism of action involves binding to specific molecular targets such as enzymes or receptors, leading to modulation of their activity. Detailed studies on binding affinity and selectivity are essential for understanding its biochemical pathways.
Comparison with Similar Compounds
The biological activity of this compound can be compared with structurally similar compounds:
| Compound Name | Structural Features | Differences in Activity |
|---|---|---|
| 1-(4-(3-Methoxypyrrolidin-1-YL)phenyl)-3-phenylurea | Lacks the phenethyl group | May exhibit different biological activity |
| 1-(4-(3-Methoxypyrrolidin-1-YL)phenyl)-3-ethylurea | Contains an ethyl group instead of phenethyl | Alters interaction dynamics with biological targets |
| 1-(4-(3-Methoxypyrrolidin-1-YL)phenyl)-3-methylurea | Contains a methyl group instead of phenethyl | Results in distinct chemical reactivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
